Tyrosinase Inhibition: Sanggenon O Is 21‑Fold More Potent Than Kojic Acid and 6‑Fold More Potent Than Sanggenon D
Sanggenon O inhibits mushroom tyrosinase with an IC₅₀ of 1.15 μM [REFS‑1]. In the same assay system, the widely used reference inhibitor kojic acid exhibits an IC₅₀ of 24.8 μM, and the structurally related sanggenon D shows an IC₅₀ of 7.3 μM [REFS‑2]. Sanggenon O is therefore approximately 21‑fold more potent than kojic acid and 6‑fold more potent than sanggenon D in this standard tyrosinase inhibition assay.
| Evidence Dimension | Mushroom tyrosinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.15 μM |
| Comparator Or Baseline | Kojic acid: 24.8 μM; Sanggenon D: 7.3 μM |
| Quantified Difference | 21‑fold more potent than kojic acid; 6‑fold more potent than sanggenon D |
| Conditions | In vitro mushroom tyrosinase enzyme assay |
Why This Matters
This quantitative potency advantage positions sanggenon O as a superior positive control or lead scaffold for tyrosinase‑targeted research compared to the commonly used kojic acid or other sanggenon analogs.
- [1] Lee NK, Son KH, Chang HW, Kang SS, Park H, Heo MY, Kim HP. Prenylated flavonoids as tyrosinase inhibitors. Archives of Pharmacal Research. 2004;27(11):1132‑1135. View Source
